

Mass Spectrometry Fragmentation Pattern of Azepanyl Oxolanes: A Comparative Technical Guide

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Compound of Interest

Compound Name: 4-(Azepan-1-yl)oxolan-3-ol

CAS No.: 10296-00-1

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Executive Summary & Structural Context

Azepanyl oxolanes—compounds featuring a seven-membered nitrogenous azepane ring linked to a five-membered oxygenated oxolane (tetrahydrofuran) ring—represent a critical scaffold in medicinal chemistry, particularly in the development of GPCR ligands (e.g., Histamine H3 antagonists) and phosphatase inhibitors.

Characterizing these compounds requires a nuanced understanding of how ring strain and heteroatom placement influence fragmentation. Unlike stable six-membered piperidine analogs, the seven-membered azepane ring introduces conformational flexibility and specific "ring-breathing" fragmentation modes that are diagnostic in mass spectrometry (MS).

This guide compares the fragmentation dynamics of Azepanyl Oxolanes against their closest structural alternatives (Piperidinyl Oxolanes and Azepanyl Dioxolanes), providing validated protocols for structural elucidation.

Mechanistic Fragmentation Analysis

The fragmentation of azepanyl oxolanes under Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI) is governed by the competition between the nitrogen (azepane) and oxygen (oxolane) atoms for charge retention.

The "Azepanyl Signature" (m/z 98)

The most dominant feature in the MS/MS spectrum of N-substituted azepanes is the formation of the azepanium ion.

- Mechanism: Inductive cleavage of the exocyclic C-N bond or -cleavage driven by the nitrogen lone pair.
- Diagnostic Ion: m/z 98.1 ().
- Causality: The 7-membered ring, while entropically less favored than a 6-membered ring, forms a stable immonium ion species upon collisional activation. This peak is often the base peak in ESI-CID spectra at medium collision energies (20-30 eV).

The Oxolane (THF) Ring Opening

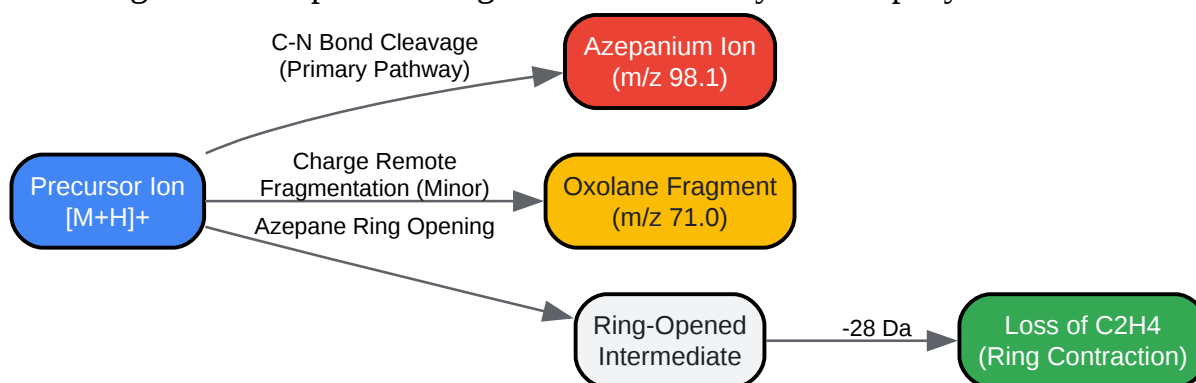
The oxolane moiety is less basic than the azepane nitrogen; however, it directs specific secondary fragmentations.

- Mechanism: Hydrogen rearrangement followed by ring opening.
- Diagnostic Ions: m/z 71 () and m/z 43 ().
- Observation: These ions are typically lower in abundance in ESI(+) due to the proton affinity dominance of the azepane nitrogen but become prominent in EI or high-energy CID experiments.

Comparative Fragmentation Pathway Diagram

The following diagram illustrates the competitive fragmentation pathways between the azepane and oxolane rings.

Figure 1: Competitive Fragmentation Pathways of Azepanyl Oxolanes



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Figure 1: Primary fragmentation pathways showing the dominance of the azepanium ion (m/z 98) and secondary ring-contraction mechanisms.

Comparative Performance: Azepanyl vs. Alternatives

When selecting a scaffold or interpreting unknown spectra, distinguishing between ring sizes is crucial. The table below contrasts the MS behavior of Azepanyl Oxolanes with Piperidinyl analogs (6-membered) and Dioxolanes (acetals).

Table 1: MS Fragmentation Profile Comparison[1]

Feature	Azepanyl Oxolanes (7-membered N)	Piperidinyl Oxolanes (6-membered N)	Azepanyl Dioxolanes (Acetal Linkage)
Base Peak (ESI+)	m/z 98 (Azepanium)	m/z 84 (Piperidinium)	m/z 98 (Azepanium)
Ring Stability	Moderate (Prone to ring contraction - C ₂ H ₄ loss)	High (Very stable ring)	Low (Acetal hydrolysis/cleavage)
Diagnostic Neutral Loss	-28 Da (Ethylene from azepane ring)	Rare (Ring usually stays intact)	-44 Da (Loss of C ₂ H ₄ O)
High Energy Frag.	Extensive fragmentation of alkyl chain	Clean spectrum, mostly m/z 84	Complex (O-C-O cleavage)
Differentiation Key	Presence of m/z 55 and m/z 69 (secondary azepane fragments)	Dominance of m/z 84	Presence of oxygenated fragments

Expert Insight: The "Azepane Ring Contraction" (loss of 28 Da,

) is a critical differentiator. While piperidines are rigid, the azepane ring often ejects an ethylene molecule under high collision energy, mimicking a pyrrolidine derivative. This can lead to misidentification if not monitored.

Experimental Protocol: Self-Validating MS Workflow

To obtain reproducible fragmentation data, strictly follow this protocol. It includes a "Self-Validation" step to ensure system readiness, specifically addressing the solvent sensitivity of oxolane derivatives.

Phase 1: Sample Preparation (Critical Warning)

- Solvent Choice: Do NOT use Tetrahydrofuran (THF) as a solvent.^{[1][2]}
 - Reasoning: As cited in polymer studies, THF forms peroxides that can oxidize the azepane nitrogen or the oxolane ring, creating artifacts (

peaks) [1].

- Protocol: Dissolve 1 mg of compound in Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Formic Acid.

Phase 2: ESI-MS/MS Acquisition

- Direct Infusion: Infuse sample at 5-10 $\mu\text{L}/\text{min}$ into a Q-TOF or Orbitrap instrument.
- Source Conditions:
 - Capillary Voltage: 3.5 kV (Positive Mode).
 - Source Temp: 250°C (Avoid excessive heat to prevent thermal degradation of the oxolane ring).
- Energy Ramp Experiment (The Validation Step):
 - Acquire spectra at collision energies (CE) of 10, 20, 40, and 60 eV.
 - Validation Criteria:
 - At 10 eV: Only parent ion should be visible.
 - At 20-30 eV: The diagnostic m/z 98 (or substituted equivalent) must appear as the base peak.
 - At 60 eV: The parent ion should be <5% relative abundance.
 - If m/z 98 appears at 10 eV, your source temperature is too high (In-source fragmentation).

Phase 3: Data Interpretation Workflow

Use the following logic flow to confirm the Azepanyl Oxolane structure.

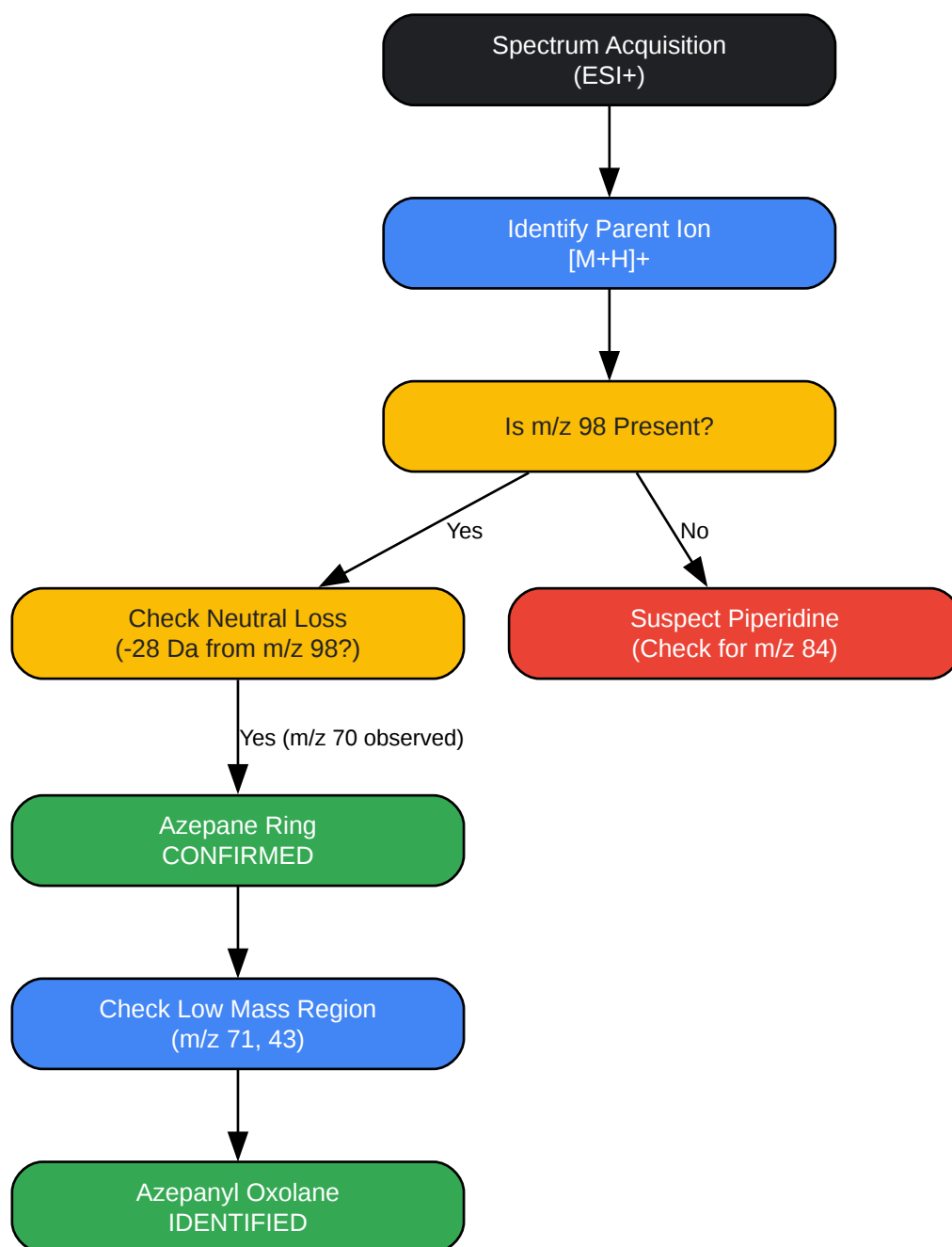


Figure 2: Logic Workflow for Structural Confirmation

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Figure 2: Step-by-step logic for distinguishing azepanyl scaffolds from piperidinyl alternatives.

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